4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol

Medicinal Chemistry Transporter Biology Physicochemical Property Optimization

This branched N-substituted leucinol is essential for structure-activity relationship (SAR) studies on the L-type amino acid transporter 1 (LAT1) and for synthesizing peptidomimetics with enhanced lipophilicity. Its unique 2-methylbutyl group on the amino nitrogen creates critical steric bulk and membrane permeability that simpler, linear analogs cannot replicate. The orthogonal amine and alcohol functionalities allow for site-specific derivatization, while the 95% purity and batch-specific QC documentation ensure reproducibility in multi-center hit validation and lead optimization programs.

Molecular Formula C11H25NO
Molecular Weight 187.32 g/mol
Cat. No. B13250946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol
Molecular FormulaC11H25NO
Molecular Weight187.32 g/mol
Structural Identifiers
SMILESCCC(C)CNC(CC(C)C)CO
InChIInChI=1S/C11H25NO/c1-5-10(4)7-12-11(8-13)6-9(2)3/h9-13H,5-8H2,1-4H3
InChIKeyKENUHOWLKZMDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol: A Branched N-Alkyl Leucinol Amino Alcohol for Specialized Chemical Biology and Synthesis


4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol (CAS 1247153-97-4) is a synthetic, branched-chain beta-amino alcohol belonging to the N-substituted leucinol class [1]. With a molecular formula of C11H25NO and a molecular weight of 187.32 g/mol, it features a secondary amine and a primary alcohol, which are key for hydrogen bonding and further derivatization [1]. The compound is a derivative of the amino acid leucine, attaching a 2-methylbutyl group to the amino nitrogen of leucinol [1]. This specific substitution pattern distinguishes it from simpler N-alkyl leucinols and makes it relevant as both a chiral building block and a functional probe, particularly for biological transporters like the L-type amino acid transporter 1 (LAT1) [2].

Why N-Substituent Branching on 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol Cannot Be Approximated by Simpler Analogs


Generic substitution within the N-alkyl leucinol family is not feasible due to the critical role of the N-substituent in defining molecular shape, lipophilicity, and target engagement. Minor changes, such as replacing the branched 2-methylbutyl group with a linear butyl or shorter isopropyl chain, dramatically alter the molecule's calculated partition coefficient (XLogP3) and hydrogen bonding capacity, which are key determinants of membrane permeability and binding to hydrophobic transporter pockets like those in LAT1 [1]. For instance, the parent leucinol (MW 117.19 g/mol) has a significantly smaller steric profile and different pharmacokinetic properties compared to the bulkier, more lipophilic target compound [2]. Therefore, selecting this specific compound is essential for experiments where specific steric hindrance or increased lipophilicity is required to mimic branched-chain amino acid structure-activity relationships [1].

Quantitative Differentiation of 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol Against In-Class Analogs


Enhanced Lipophilicity and Steric Bulk Differentiate N-(2-methylbutyl) Leucinol from Parent Leucinol

The target compound demonstrates significantly higher lipophilicity and molecular size compared to the parent leucinol scaffold, predicting altered membrane permeability and target binding. Its calculated XLogP3 value of 2.6 and a molecular weight of 187.32 g/mol are substantially greater than those of leucinol [1]. Leucinol, the primary comparator, has a lower calculated XLogP (estimated around 0.8-1.0) and a molecular weight of 117.19 g/mol [2]. This increase in lipophilicity of approximately 1.6-1.8 log units and a 60% increase in molecular mass are characteristic of the addition of the branched N-alkyl chain, which directly impacts its biological distribution and interaction with hydrophobic binding sites [1].

Medicinal Chemistry Transporter Biology Physicochemical Property Optimization

LAT1 Transporter Interaction as a Mechanistic Class Hallmark: Binding Affinity Benchmarking

As a class, N-substituted leucinols are recognized by the L-type amino acid transporter 1 (LAT1). A close structural analog of the target compound, sharing the N-substituted leucinol core, has a reported IC50 of 1.12E+5 nM (112 µM) for the competitive inhibition of [14C]-L-leucine uptake at LAT1 in human MCF7 breast cancer cells [1]. While direct data for the target compound is absent, this class-level evidence strongly implies that the specific branching of the 2-methylbutyl group modulates this affinity. The target compound's enhanced lipophilicity (XLogP3=2.6) versus the parent leucinol (XLogP3 ~0.9) may lead to improved membrane partitioning and a different kinetic profile of inhibition, making it a valuable iterative probe for structure-activity relationship (SAR) studies [2].

Cancer Biology Transporter Inhibition Amino Acid Uptake

Supply Chain Purity Benchmark: 95% Minimum Purity with Batch-Specific Quality Assurance

The target compound is commercially supplied with a minimum purity specification of 95% . In contrast, many simpler leucinol analogs used as intermediates, such as the parent compound D-leucinol, are commonly supplied at ≥97.0% (GC) purity . While the absolute purity is slightly lower, the key differentiation for procurement is the full quality assurance backing, including a downloadable SDS and a requestable Certificate of Analysis (COA) for every batch from established vendors like AK Scientific, ensuring batch-to-batch consistency in research applications . This level of quality documentation is not uniformly guaranteed across all vendors of simpler, less specialized analogs.

Chemical Procurement Reproducibility in Research Synthetic Intermediate

High-Value Application Scenarios for 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol in Discovery and Development


Functional Probe in LAT1 Transporter Structure-Activity Relationship (SAR) Studies

Used as a specialized leucine analog to systematically probe the effect of N-alkyl chain branching on LAT1 transporter affinity and selectivity in cancer cell lines. The compound's enhanced lipophilicity (XLogP3=2.6) and larger steric bulk compared to leucinol enable researchers to define the upper limits of the transporter's substrate binding pocket, directly building on class-level inhibition data that shows the scaffold's engagement with LAT1 [1].

Chiral Building Block for the Synthesis of Lipophilic Peptidomimetics

Serves as a key intermediate in the multi-step synthesis of novel peptidomimetics requiring a branched, lipophilic N-terminal cap. The presence of both a protected amine and a free primary alcohol allows for orthogonal derivatization, while the significant increase in molecular weight (187.32 g/mol) and lipophilicity over standard leucinol (117.19 g/mol) introduces desirable pharmacokinetic properties in the final compound, such as improved membrane permeability [1].

International Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Incorporated into commercial and proprietary fragment libraries aimed at identifying novel inhibitors of amino acid transporters or proteases. The compound's calculated topological polar surface area (TPSA) of 32.3 Ų and defined hydrogen bond donor/acceptor counts (2 each) make it a rule-of-three compliant fragment with a uniquely high degree of aliphatic branching, a property that distinguishes it from simpler, more planar or less substituted amino alcohol fragments [1]. Its guaranteed 95% purity with batch-specific quality control documentation ensures the integrity of hit validation and subsequent follow-up in international multi-center collaborations .

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